molecular formula C19H20N6 B2774853 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine CAS No. 2380178-76-5

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine

Cat. No.: B2774853
CAS No.: 2380178-76-5
M. Wt: 332.411
InChI Key: YHWNZPPGVXVXCQ-UHFFFAOYSA-N
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Description

3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group and a piperazine ring linked to a methylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyridazine in the presence of a palladium catalyst.

    Attachment of Piperazine Ring: The piperazine ring is then introduced through nucleophilic substitution, where a halogenated pyridazine reacts with piperazine.

    Introduction of Methylpyrimidine Moiety: Finally, the methylpyrimidine group is attached to the piperazine ring via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, particularly at the pyrimidine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or alkylated derivatives, depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies have shown that derivatives of this compound can exhibit significant biological activity against various disease models.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, while the pyridazine and pyrimidine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyrimidine
  • 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridine
  • 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyrazine

Uniqueness

Compared to similar compounds, 3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine offers a unique combination of structural features that enhance its biological activity and chemical reactivity. The presence of both pyridazine and pyrimidine rings provides a versatile framework for further functionalization and optimization in drug design.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6/c1-15-13-20-19(21-14-15)25-11-9-24(10-12-25)18-8-7-17(22-23-18)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWNZPPGVXVXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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